molecular formula C10H7Br2NO2 B14595284 2-(3,5-Dibromophenyl)succinimide CAS No. 60050-35-3

2-(3,5-Dibromophenyl)succinimide

Cat. No.: B14595284
CAS No.: 60050-35-3
M. Wt: 332.98 g/mol
InChI Key: WWFRVMGIVMMUSL-UHFFFAOYSA-N
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Description

2-(3,5-Dibromophenyl)succinimide (CAS 27746-70-9) is a halogenated succinimide derivative with the molecular formula C₁₀H₇Br₂NO₂ . Structurally, it features a succinimide ring substituted at the 2-position with a 3,5-dibromophenyl group.

Properties

CAS No.

60050-35-3

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

3-(3,5-dibromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7Br2NO2/c11-6-1-5(2-7(12)3-6)8-4-9(14)13-10(8)15/h1-3,8H,4H2,(H,13,14,15)

InChI Key

WWFRVMGIVMMUSL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)succinimide typically involves the bromination of phenylsuccinimide. One common method is the reaction of phenylsuccinimide with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of bromine sources that are easier to handle on a large scale. The choice of method depends on factors like cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted succinimides, while oxidation with potassium permanganate can produce dibromo-succinic acid derivatives .

Scientific Research Applications

2-(3,5-Dibromophenyl)succinimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)succinimide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen Substitution Patterns

The biological activity of N-aryl succinimides is highly influenced by halogen type (Cl, Br, F) and substitution position. Key analogues include:

Compound Name Molecular Formula Substituents (Position) Key Properties
2-(3,5-Dibromophenyl)succinimide C₁₀H₇Br₂NO₂ Br at 3,5 Limited direct studies; structural similarity suggests potential nephrotoxicity
N-(3,5-Dichlorophenyl)succinimide (NDPS) C₁₀H₇Cl₂NO₂ Cl at 3,5 Nephrotoxic in rats, promotes renal fibrosis/carcinogenesis
N-(3,5-Difluorophenyl)succinimide C₁₀H₇F₂NO₂ F at 3,5 Non-nephrotoxic in rats
Acylthioureas (e.g., 2,4-dibromophenyl derivatives) Variable Br at 2,4 or 2,5 Antimicrobial activity against P. aeruginosa and S. aureus

Key Observations :

  • Halogen Type : Chlorine (in NDPS) confers nephrotoxicity, while fluorine abolishes this effect. Bromine’s role remains less clear but may modulate toxicity due to its larger atomic size and lower electronegativity compared to Cl.
  • Substituent Position : 3,5-dihalo substitution in succinimides correlates with renal toxicity, whereas 2,4-dibromo substitution in acylthioureas enhances antimicrobial activity.

Metabolic and Toxicological Profiles

This compound
  • Metabolism: Limited data available.
  • Toxicity: No direct studies identified. Structural similarity to NDPS suggests possible nephrotoxicity, but bromine’s slower metabolic activation compared to chlorine might reduce severity.
N-(3,5-Dichlorophenyl)succinimide (NDPS)
  • Metabolism : Metabolized in rat hepatocytes to hydroxylated derivatives (e.g., 2-NDHSA) via cytochrome P450, with a Kₘ of 1.76 mM and Vₘₐₓ of 31.01 nmol/10⁶ cells/hr.
  • Toxicity: Causes proximal tubule necrosis, interstitial nephritis, and renal fibrosis in rats. Promotes renal carcinogenesis when co-administered with nitrosamines. Exhibits anti-androgenic activity and gastric protective effects.
N-(3,5-Difluorophenyl)succinimide
  • Metabolism: Not explicitly studied, but fluorine’s stability likely reduces reactive metabolite formation.
  • Toxicity: Non-nephrotoxic in Fischer 344 rats, highlighting halogen-dependent toxicity.

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